molecular formula C13H17ClN2O B10965332 N-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)acetamide

N-(4-chlorobenzyl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B10965332
M. Wt: 252.74 g/mol
InChI Key: DENQWQIEWSVENM-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is a chemical compound that features a pyrrolidine ring, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with pyrrolidine, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine ring and chlorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Similar structure but lacks the pyrrolidine ring.

    N-(4-Chlorophenyl)acetamide: Similar structure but lacks the pyrrolidine ring.

    N-(4-Methylphenyl)-2-(pyrrolidin-1-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

Uniqueness

N-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-yl)acetamide is unique due to the presence of both the pyrrolidine ring and the chlorophenyl group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C13H17ClN2O/c14-12-5-3-11(4-6-12)9-15-13(17)10-16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17)

InChI Key

DENQWQIEWSVENM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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